2-Bromo-4-(cyclopropylamino)-3-nitropyridine
Description
2-Bromo-4-(cyclopropylamino)-3-nitropyridine is a brominated pyridine derivative with a unique substitution pattern: a bromine atom at position 2, a nitro group at position 3, and a cyclopropylamino group at position 3. This compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (cyclopropylamino) substituents, making it a candidate for diverse reactivity studies, particularly in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1396554-43-0 |
|---|---|
Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-8-7(12(13)14)6(3-4-10-8)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
DKBQISNQTSGDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=NC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(cyclopropylamino)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylamino)-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Bromo-4-(cyclopropylamino)-3-aminopyridine.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-Bromo-4-(cyclopropylamino)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active site of the target enzyme, while the cyclopropylamino group enhances the compound’s stability and selectivity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Similar Brominated Pyridine Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-Bromo-4-(cyclopropylamino)-3-nitropyridine with structurally related bromopyridines:
Key Observations:
- Melting Points: The presence of nitro and amino groups in 2-Amino-5-bromo-3-nitropyridine contributes to its high melting point (208–210°C), likely due to intermolecular hydrogen bonding.
- Molecular Weight: The target compound has a higher molecular weight (259.08) due to the cyclopropylamino group and additional nitro substitution.
Electronic and Reactivity Profiles
Substituent Effects:
- Nitro Group (Position 3): The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to specific positions. This effect is also observed in 2-Amino-5-bromo-3-nitropyridine, where the nitro group stabilizes negative charge during nucleophilic reactions .
- Bromine (Position 2): Bromine acts as a leaving group in nucleophilic substitution reactions. Its position in the target compound may enhance reactivity compared to bromine in position 5 (as in 2-Amino-5-bromo-3-nitropyridine) due to steric and electronic differences.
- Cyclopropylamino Group (Position 4): The cyclopropylamino substituent introduces steric hindrance and moderate electron-donating effects via conjugation. This contrasts with methyl or amino groups in analogs, which lack comparable steric bulk or electronic modulation .
Computational Insights:
Density functional theory (DFT) studies, such as those employing Becke’s hybrid functionals or Lee-Yang-Parr (LYP) correlation functionals, could model the electronic structure of the target compound . For example:
- The nitro group’s electron-withdrawing nature may reduce electron density at the pyridine nitrogen, altering protonation states or coordination chemistry.
- The cyclopropylamino group’s strain energy (~27 kcal/mol in cyclopropane) may influence its conformational stability and reactivity.
Biological Activity
2-Bromo-4-(cyclopropylamino)-3-nitropyridine is an organic compound belonging to the nitropyridine class, characterized by its unique molecular structure that includes a bromine atom at the 2-position, a cyclopropylamino group at the 4-position, and a nitro group at the 3-position of the pyridine ring. This compound exhibits significant biological activity, particularly as an enzyme or receptor inhibitor, making it a candidate for various therapeutic applications.
- Molecular Formula : C7H8BrN3O2
- Molecular Weight : 232.06 g/mol
- IUPAC Name : this compound
The presence of the bromine and nitro groups contributes to its ability to bind effectively to target proteins, while the cyclopropylamino moiety enhances its stability and selectivity in biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. The nitro group can participate in redox reactions, generating reactive intermediates that may interact with cellular components, leading to therapeutic effects. The compound has shown promise in targeting kinase pathways and other enzyme systems crucial for cellular function .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive species that bind to DNA, causing cell death. Studies have indicated that similar nitro derivatives can exhibit activity against various pathogens, suggesting that this compound may also possess antimicrobial potential .
Antitumoral Activity
Research has highlighted the antitumoral properties of nitro compounds. The hypoxia-activated prodrug concept is particularly relevant here, where compounds like this compound could be activated in low oxygen environments typical of tumor tissues. This specificity may enhance its efficacy against cancer cells while minimizing effects on normal tissues .
Anti-inflammatory Activity
The anti-inflammatory potential of nitro compounds has been documented, with several studies indicating their ability to inhibit pro-inflammatory mediators such as iNOS and COX-2. This suggests that this compound could be explored for its anti-inflammatory effects in various disease models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 10 μM to 30 μM, indicating potential effectiveness for further development into antimicrobial agents .
- Antitumor Screening : In vitro assays demonstrated that certain nitro compounds showed significant cytotoxicity against human cancer cell lines, correlating with their ability to induce apoptosis through reactive oxygen species (ROS) generation. This highlights the need for further investigation into this compound's specific mechanisms in cancer therapy .
Comparative Analysis
| Property | This compound | Similar Nitro Compounds |
|---|---|---|
| Molecular Weight | 232.06 g/mol | Varies |
| Antimicrobial Activity | Potentially effective against bacteria | Established in many cases |
| Antitumoral Activity | Hypoxia-activated prodrug potential | Common in many nitro compounds |
| Anti-inflammatory Effects | Inhibits iNOS and COX-2 | Common among nitro derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
